molecular formula C17H18O B14230712 [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol CAS No. 823228-29-1

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol

Katalognummer: B14230712
CAS-Nummer: 823228-29-1
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: PTWTVZUDHHKTDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methanol group and a dec-3-ene-1,5-diyn-1-yl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol typically involves the coupling of a phenylmethanol derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a base like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Additionally, the presence of the alkyne moiety can facilitate the formation of covalent bonds with target molecules, enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: shares similarities with other phenylmethanol derivatives and compounds containing alkyne groups.

    Catechin: A phenolic compound with antioxidant properties.

    Tyrosol: A phenolic compound with potential health benefits.

    Benzoic acid derivatives: Compounds with various biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of a phenyl ring, a methanol group, and a dec-3-ene-1,5-diyn-1-yl chain. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

823228-29-1

Molekularformel

C17H18O

Molekulargewicht

238.32 g/mol

IUPAC-Name

(3-dec-3-en-1,5-diynylphenyl)methanol

InChI

InChI=1S/C17H18O/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-14,18H,2-4,15H2,1H3

InChI-Schlüssel

PTWTVZUDHHKTDY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CC=CC#CC1=CC=CC(=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.